1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde
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Overview
Description
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a tert-butyl group and an aldehyde functional group attached to the triazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents .
Preparation Methods
The synthesis of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl hydrazine with formic acid, followed by cyclization to form the triazole ring. The aldehyde group is then introduced through oxidation reactions . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .
Scientific Research Applications
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . These interactions can result in antimicrobial, antifungal, and other biological effects .
Comparison with Similar Compounds
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-tert-butyl-1H-1,2,4-triazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-tert-butyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position on the triazole ring, leading to different reactivity and biological activity.
1-tert-butyl-1H-1,2,4-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the triazole ring, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
2703774-32-5 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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